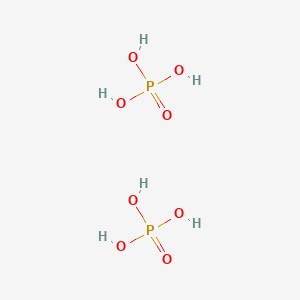

phosphoric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磷酸,也称为正磷酸,是一种矿物酸,化学式为 H₃PO₄。浓缩形式下,它是一种无色、无味、不挥发的糖浆状液体。 磷酸广泛应用于农业、食品饮料和制药等各个行业,这是因为它的酸性以及形成称为有机磷酸酯的酯的能力 .

准备方法

-

湿法: : 这是最常见的生产方法。在此过程中,磷酸盐岩 (Ca₃(PO₄)₂) 与硫酸 (H₂SO₄) 反应生成磷酸和硫酸钙。由于该方法的能耗较低且成本效益高,因此受到青睐。[ \text{Ca}3(\text{PO}_4)_2 + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{CaSO}_4 ]

-

热法: : 在这种方法中,元素磷在空气中燃烧生成五氧化二磷 (P₂O₅),然后用水使其水合生成磷酸。此过程产生的产品更纯,但由于能量需求更高,因此不太常见。[ \text{P}_4 + 5\text{O}_2 \rightarrow 2\text{P}_2\text{O}_5 ] [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{PO}_4 ]

化学反应分析

磷酸会发生多种类型的化学反应,包括:

-

酸碱反应: : 磷酸可以捐赠最多三个质子 (H⁺),因此它是三元酸。 它与碱反应生成三类盐:二氢磷酸盐 (H₂PO₄⁻)、氢磷酸盐 (HPO₄²⁻) 和磷酸盐 (PO₄³⁻) {_svg_4}. [ \text{H}3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]

-

脱水反应: : 在合适的条件下,磷酸分子可以相互作用,形成更大的分子,同时失去水。 例如,焦磷酸 (H₄P₂O₇) 由两个磷酸分子形成 {_svg_5}. [ 2\text{H}3\text{PO}_4 \rightarrow \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

科学研究应用

化学: 它被用作化学合成的试剂以及有机反应的催化剂。

生物学: 磷酸是制备缓冲溶液的关键成分,参与各种生化过程。

医药: 它被用于牙科水泥、正畸粘合剂以及作为药物中的 pH 调节剂。

工业: 磷酸用于生产化肥、洗涤剂,以及在金属处理中作为除锈剂。

作用机制

磷酸主要通过其捐赠质子并形成磷酸根离子的能力发挥作用。 这些离子可以与各种分子靶标和途径相互作用 . 例如,在牙科应用中,磷酸会蚀刻牙齿表面,形成粗糙的表面,以便牙科材料更好地粘合。 在生物系统中,磷酸根离子在能量转移和储存中起着至关重要的作用,这在三磷酸腺苷 (ATP) 和其他磷酸化化合物中可见 .

相似化合物的比较

硫酸 (H₂SO₄): 两者都是强酸,但硫酸是二元酸,而磷酸是三元酸。硫酸因其更强的酸性而更常用于工业应用。

硝酸 (HNO₃): 硝酸是一种强单质酸,主要用于生产化肥和炸药。与磷酸不同,它是强氧化剂。

醋酸 (CH₃COOH): 醋酸是一种弱单质酸,通常存在于醋中。它被用于食品保存和作为化学试剂。

磷酸的独特特性,如其三元性质以及形成有机磷酸酯的能力,使其与这些其他酸有所区别。

属性

CAS 编号 |

825629-43-4 |

|---|---|

分子式 |

H6O8P2 |

分子量 |

195.99 g/mol |

IUPAC 名称 |

phosphoric acid |

InChI |

InChI=1S/2H3O4P/c2*1-5(2,3)4/h2*(H3,1,2,3,4) |

InChI 键 |

QVLTXCYWHPZMCA-UHFFFAOYSA-N |

规范 SMILES |

OP(=O)(O)O.OP(=O)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)

![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)

![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)

![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)

![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)